molecular formula C11H14N2O7S B1229183 2-Thio-5-carboxymethyluridine CAS No. 58479-77-9

2-Thio-5-carboxymethyluridine

Cat. No. B1229183
CAS RN: 58479-77-9
M. Wt: 318.31 g/mol
InChI Key: MSGFOEBMIJOVCL-VPCXQMTMSA-N
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Description

2-Thio-5-carboxymethyluridine is a modified nucleoside found in tRNA . The 2-thio group confers conformational rigidity by largely fixing the C3′- endo ribose puckering, ensuring stable and accurate codon–anticodon pairing .


Synthesis Analysis

The synthesis of 2-Thio-5-carboxymethyluridine involves a sulfur-relay system. Five genes in Saccharomyces cerevisiae are required for 2-thiolation of mcm 5 s 2 U . An in vitro sulfur transfer experiment revealed that Tum1p stimulated the cysteine desulfurase of Nfs1p, and accepted persulfide sulfurs from Nfs1p . The activated thiocarboxylate can be utilized in the subsequent reactions for 2-thiouridine formation, mediated by Ncs2p/Ncs6p .


Chemical Reactions Analysis

The formation of 2-thiouridine shares a pathway and chemical reactions with protein urmylation . The sulfur-flow of eukaryotic 2-thiouridine formation is distinct from the bacterial sulfur-relay system which is based on the persulfide chemistry .

Scientific Research Applications

Presence in Transfer RNA

2-Thio-5-carboxymethyluridine is a nucleotide found in transfer RNA (tRNA). Studies have identified this nucleotide in significant quantities in yeast tRNA, suggesting its prevalent role in the total polynucleotides of tRNA (Kwong & Lane, 1970). Moreover, the esterification process involving 5-carboxymethyluridine residues in bulk yeast tRNA has been observed, indicating a crucial enzymatic activity associated with this nucleotide (Bronskill & Kennedy, 1972).

NMR and UV Studies

Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy have been used to study the chemical shifts and structural characteristics of 2-Thio-5-carboxymethyluridine and its derivatives. This research contributes to understanding the molecular structure and conformational dynamics of nucleosides and nucleotides (Lipnick & Fissekis, 1980).

Application in Taste Modulation

2-Thio-5-carboxymethyluridine derivatives have shown potential in modulating taste, particularly in suppressing bitterness. This has implications in food chemistry and the development of flavor enhancers (Soldo & Hofmann, 2005).

Synthesis and Derivatives Studies

The synthesis and study of derivatives of 2-Thio-5-carboxymethyluridine have been a subject of interest, particularly in the context of pharmaceutical research. The creation and analysis of these derivatives could lead to the development of novel drugs and therapeutic agents (Zhang & Xu, 2011).

Role in Anticodon Sequences

5-Carboxymethyluridine and its derivatives have been identified in the anticodon sequences of yeast tRNA, suggesting a role in the codon-anticodon interaction process. This finding has potential implications in the field of molecular biology and genetics (Kennedy & Lane, 1975).

Conformational Studies

Conformational studies using proton magnetic resonance have been conducted on 5-carboxymethyluridine and its derivatives. These studies aim to understand how the substituents affect the nucleoside's conformation and interactions at the polynucleotide level (Lipnick & Fissekis, 1980).

properties

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGFOEBMIJOVCL-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207171
Record name 2-Thio-5-carboxymethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thio-5-carboxymethyluridine

CAS RN

58479-77-9
Record name 2-Thio-5-carboxymethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thio-5-carboxymethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
TC Kwong, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1970 - Elsevier
… failure to release 2-thio-5-carboxymethyluridine methyl ester … dissociations of 2-thio-5-carboxymethyluridine would seem to … dissociation in 2-thio-5-carboxymethyluridine is manifest by …
Number of citations: 10 www.sciencedirect.com
W Hillen, E Egert, HJ Lindner, HG Gassen - Biochemistry, 1978 - ACS Publications
… Treatment of s2mcm5U with formic acid/water (1:1, v/v) yielded clusters of thin needles of 2thio-5-carboxymethyluridine monohydrate (s2cm5U-H20). The intensities were collected on a …
Number of citations: 34 pubs.acs.org
L Baczynskyj, K Biemann… - Canadian Journal of …, 1969 - cdnsciencepub.com
Synthesis of 2-thio-5-carboxymethyluridine methyl ester: a component of transfer RNA … On the basis of these data, we conclude that the nucleoside isolated from yeast tRNA is 2-thio-5carboxymethyluridine …
Number of citations: 21 cdnsciencepub.com
E Sochacka, E Lodyga-Chruscinska… - Nucleic Acids …, 2017 - academic.oup.com
Modified nucleosides present in the wobble position of the tRNA anticodons regulate protein translation through tuning the reading of mRNA codons. Among 40 of such nucleosides, …
Number of citations: 26 academic.oup.com
TD Kennedy, BG Lane - Canadian Journal of Biochemistry, 1975 - cdnsciencepub.com
… (2) There is also selective labelling at 2-thio-5-carboxymethyluridine [Me- 14 C]methyl ester residues when "saponified" yeast tRNA is incubated with S-adenosyl[Me- 14 C]methionine …
Number of citations: 11 cdnsciencepub.com
TD Tumaitis, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1970 - Elsevier
… This 2-thio-5-carboxymethyluridine was recovered in the form of a methyl ester 5 when yeast tRNA was digested with a mixture of snake venom enzymes and Escherichia coli alkaline …
Number of citations: 32 www.sciencedirect.com
GC Sen, HP Ghosh - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1973 - Elsevier
… The presence of 2-thio-5-carboxymethyluridine methyl ester only in tRNALyL presumably in the first letter of the anticodon, could explain its preferential reading of the triplet AAA. Both …
Number of citations: 13 www.sciencedirect.com
GC Sen, HP Ghosh - Nucleic Acids Research, 1976 - academic.oup.com
… 2-Thio-5-carboxymethyluridine methyl ester is present in tRNA, u … condition also removed the sulfur from s U and modified 2-thio-5-carboxymethyluridine methyl ester, presumably to 5-…
Number of citations: 34 academic.oup.com
M Albani, W Schmidt, H Kersten, K Geibel… - FEBS letters, 1976 - core.ac.uk
In previous communications we have described the occurrence of an unidentified pyrimidine derivative in tRNA of Bacillus subtilis [1, 2]. The modification of the nucleoside is derived …
Number of citations: 9 core.ac.uk
CJ Smith, HS Teh, AN Ley, P D'Obrenan - Journal of Biological Chemistry, 1973 - Elsevier
… The anticodon proposed for bakers' yeast lysine tRNA is S-UU, where S is the 3′-phosphate of 2-thio-5-carboxymethyluridine. The major lysine tRNA differs from bakers' yeast lysine …
Number of citations: 41 www.sciencedirect.com

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